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Log P and Property Comparison

The table below summarizes the available partition coefficient data and key properties for 5-Methyl-2-

heptene and its similar compounds.

Compound Name
Molecular
Formula

log P Value Method Key Characteristics

5-Methyl-2-
heptene [1]

C₈H₁₆ 2.999 Crippen Method

Calculation [1]

Alkene; research

chemical [2]

6-Methyl-5-hepten-
2-one (Sulcatone)
[3] [4]

C₈H₁₄O 2.01 (ALOGPS)

[3], 2.07 (exp.)
[4]

Prediction &

Experimental

Ketone; occurs in

nature, flavor/fragrance
[3] [4]

6-Methyl-5-hepten-
2-one Isomers [3]

C₈H₁₄O Information
missing

Information
missing

Includes tagetone,
solanone,

pseudoionone [3]
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The provided log P values are derived from different methods, which is crucial for accurate interpretation.

For Calculated Values (e.g., 5-Methyl-2-heptene): The value of 2.999 was obtained using the
Crippen Method [1]. This is a fragment-based computational approach that estimates log P by

summing contributions from individual atom and functional group fragments within the molecule.
For Experimentally Determined Values (e.g., 6-Methyl-5-hepten-2-one): The standard

experimental protocol is the shake-flask method.
The compound is dissolved in a buffer-saturated mixture of 1-octanol and water.

The mixture is shaken vigorously to allow partitioning between the two phases.
After separation, the concentration of the compound in each phase is quantified using analytical

techniques like High-Performance Liquid Chromatography (HPLC) or Gas
Chromatography (GC).
The log P is calculated as the logarithm of the ratio of the compound's concentration in the
octanol phase to its concentration in the water phase.

The following diagram illustrates the workflow for determining log P values.
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Interpretation Guidance for Researchers

For research and drug development purposes, please note:

Calculated vs. Experimental Data: The log P for 5-Methyl-2-heptene is a calculated estimation.

For critical applications, experimental validation is recommended.
Impact of Functional Groups: The presence of a ketone group in 6-Methyl-5-hepten-2-one

increases its polarity, resulting in a lower log P compared to the hydrocarbon 5-Methyl-2-heptene [3]
[1].

Data Scarcity: The search results indicate a lack of publicly available experimental log P data for this
specific family of branched alkenes, which may require specialized experimental work or commercial

database access.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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